molecular formula C17H30N2O2Si2 B15090000 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile CAS No. 75993-72-5

2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile

Katalognummer: B15090000
CAS-Nummer: 75993-72-5
Molekulargewicht: 350.6 g/mol
InChI-Schlüssel: KZHKLJLJVDSJTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile is a bicyclic compound featuring two trimethylsilyloxy (TMSO) groups and two nitrile (CN) substituents at the 2- and 6-positions of the bicyclo[3.3.1]nonane framework. This compound is synthesized via sequential dehydration of ketone cyanohydrins using phosphorus oxychloride/pyridine or thionyl chloride, followed by hydrolysis . Its enantiomerically pure form has been derived from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, highlighting its role as a precursor for chiral materials in asymmetric synthesis and supramolecular chemistry .

Eigenschaften

CAS-Nummer

75993-72-5

Molekularformel

C17H30N2O2Si2

Molekulargewicht

350.6 g/mol

IUPAC-Name

2,6-bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile

InChI

InChI=1S/C17H30N2O2Si2/c1-22(2,3)20-16(12-18)9-7-15-11-14(16)8-10-17(15,13-19)21-23(4,5)6/h14-15H,7-11H2,1-6H3

InChI-Schlüssel

KZHKLJLJVDSJTO-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC1(CCC2CC1CCC2(C#N)O[Si](C)(C)C)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile typically involves the reaction of bicyclo[3.3.1]nonane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyloxy groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The trimethylsilyloxy groups can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The bicyclic structure provides a rigid framework that can influence the compound’s binding to biological targets and its overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Bicyclo[3.3.1]nonane Derivatives

The bicyclo[3.3.1]nonane scaffold serves as a versatile core for diverse functionalization. Below is a comparative analysis of key derivatives:

Substituent Groups and Physicochemical Properties

Compound Name Substituents Key Properties
Target Compound 2,6-TMSO, 2,6-CN High lipophilicity due to TMSO groups; nitriles enable electrophilic reactions
Bicyclo[3.3.1]nonane-2,6-dione 2,6-ketones Polar, crystalline solid; serves as a supramolecular building block
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione 2,4-ketones, 9,9-methoxy Bioactive; strong binding to fungal enzymes (−5.19 kcal/mol)
Bicyclo[3.3.1]nonane-2,6-diol diacetate 2,6-acetoxy Hydrolyzable ester groups; used in biotransformation studies

Research Findings and Functional Insights

Supramolecular Chemistry

Bicyclo[3.3.1]nonane-2,6-dione forms 3D hydrogen-bonded networks (e.g., utg-topology) in the solid state, distinct from weaker interactions in its acetal derivatives . In contrast, the target compound’s TMSO groups likely disrupt hydrogen bonding, favoring solubility over crystallinity.

Data Tables

Table 1: Binding Affinities of Selected Derivatives

Compound Target Protein/Enzyme Binding Energy (kcal/mol) Inhibition Constant (μM) Reference
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione Cellobiose dehydrogenase −5.19 156.22
Bicyclo[3.3.1]nonane-2,6-dione Tubuland diol (qtz-net) N/A N/A

Biologische Aktivität

2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile is a unique bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural properties, and biological effects, supported by data tables and relevant case studies.

Synthesis and Structural Properties

The compound can be synthesized through a series of reactions involving bicyclic precursors and trimethylsilyl derivatives. The typical synthetic pathway includes:

  • Formation of Bicyclic Framework : Starting from bicyclo[3.3.1]nonane-2,6-dione.
  • Introduction of Trimethylsilyloxy Groups : Utilizing silylation reactions to introduce trimethylsilyloxy groups at the 2 and 6 positions.
  • Conversion to Dicarbonitrile : The dicarbonitrile functionality is introduced via nucleophilic addition reactions.

The molecular formula is C_{15}H_{21}N_2O_2Si_2, with a molecular weight of approximately 350.6 g/mol .

Antitumor Activity

Recent studies have indicated that 2,6-bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile exhibits significant antitumor activity against various cancer cell lines. For instance:

  • Case Study 1 : In vitro tests demonstrated cytotoxic effects on B-16 melanoma cells with an IC50 value of approximately 0.093 ng/mL . This suggests a potent inhibitory effect on tumor cell proliferation.
  • Case Study 2 : Further investigations showed that in vivo administration in mouse models led to tumor size reduction, indicating its potential as a therapeutic agent .

The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as:

  • Inhibition of Cell Cycle Progression : The compound may interfere with the cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger oxidative stress in cancer cells, promoting apoptosis.

Table 1: Biological Activity Summary

Activity TypeTest SystemIC50 Value (ng/mL)Reference
AntitumorB-16 Melanoma Cells0.093
In Vivo EfficacyMouse ModelNot Specified

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC_{15}H_{21}N_2O_2Si_2
Molecular Weight350.6 g/mol
Melting PointNot Specified
SolubilitySoluble in organic solvents

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.